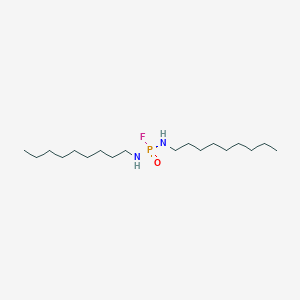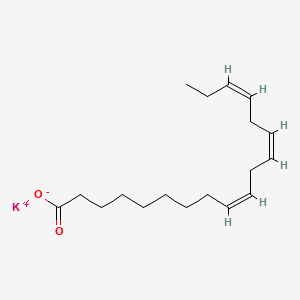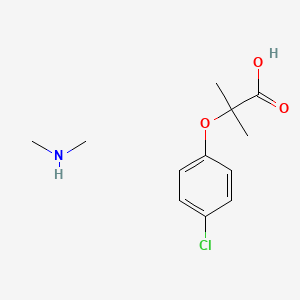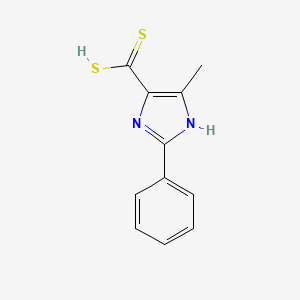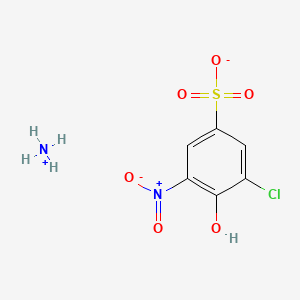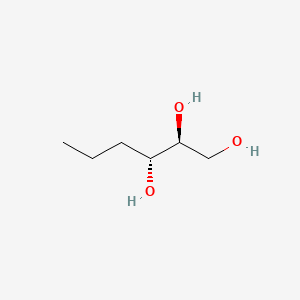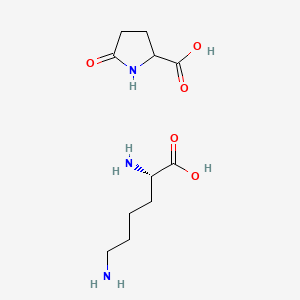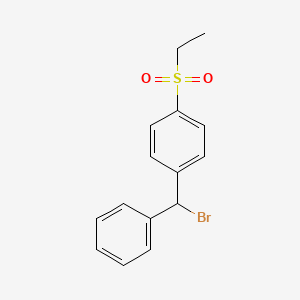![molecular formula C34H48N2 B12680735 N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine CAS No. 86579-34-2](/img/structure/B12680735.png)
N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 4-(1,1,3,3-tetramethylbutyl)phenyl groups attached to a benzene-1,4-diamine core. Its molecular formula is C40H56N2, and it is often used in industrial and scientific research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)aniline with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals, dyes, and stabilizers.
Mécanisme D'action
The mechanism of action of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether
- Phenol, 4-(1,1,3,3-tetramethylbutyl)-
- 4,4’-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
Uniqueness
N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
86579-34-2 |
|---|---|
Formule moléculaire |
C34H48N2 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3 |
Clé InChI |
KNPKMWIAPZOEKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


